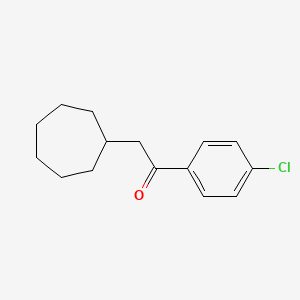
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is an organic compound characterized by a cycloheptyl group attached to an ethanone moiety, which is further substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cycloheptanone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-2-cyclopropylethan-1-one
- 1-(4-Chlorophenyl)-2-cyclohexylethan-1-one
- 1-(4-Chlorophenyl)-2-cyclopentylethan-1-one
Uniqueness: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
102580-69-8 |
|---|---|
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-cycloheptylethanone |
InChI |
InChI=1S/C15H19ClO/c16-14-9-7-13(8-10-14)15(17)11-12-5-3-1-2-4-6-12/h7-10,12H,1-6,11H2 |
Clave InChI |
NNGFAYPMOBVNOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















